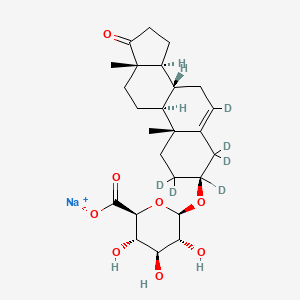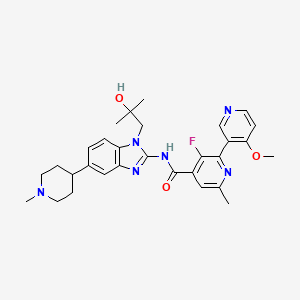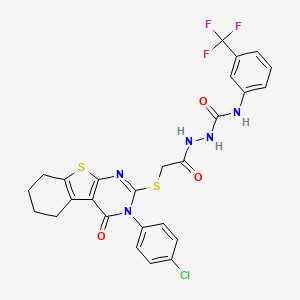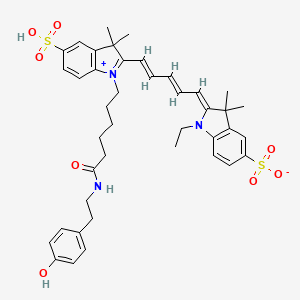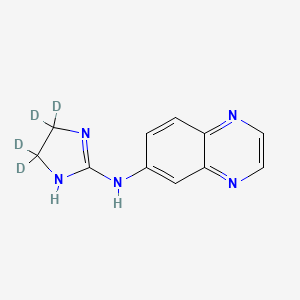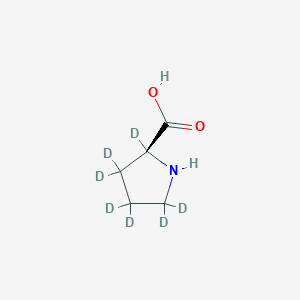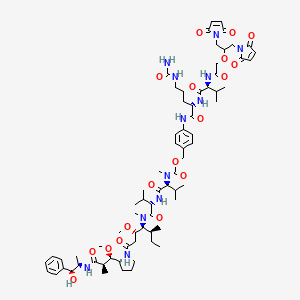
H2N-PEG5-Hydrazide
货号:
B12414292
分子量:
323.39 g/mol
InChI 键:
IKZGTTXIWZYQTN-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: H2N-PEG5-酰肼通过一系列涉及聚乙二醇 (PEG) 和酰肼官能团的化学反应合成。合成过程通常包括以下步骤:
PEG 的活化: 使用合适的活化剂(如甲苯磺酰氯或甲磺酰氯)活化聚乙二醇。
与肼的反应: 然后将活化的 PEG 与肼反应形成酰肼衍生物。
工业生产方法: H2N-PEG5-酰肼的工业生产遵循类似的合成路线,但规模更大。该过程包括:
化学反应分析
科学研究应用
作用机制
相似化合物的比较
属性
分子式 |
C13H29N3O6 |
|---|---|
分子量 |
323.39 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C13H29N3O6/c14-2-4-19-6-8-21-10-12-22-11-9-20-7-5-18-3-1-13(17)16-15/h1-12,14-15H2,(H,16,17) |
InChI 键 |
IKZGTTXIWZYQTN-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCN)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
18-Nor-17|A-estradiol-d4
Cat. No.: B12414221
CAS No.:
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin...
Cat. No.: B12414222
CAS No.:
Dehydroepiandrosterone-3-o-glucuronide-d6
Cat. No.: B12414237
CAS No.:
CBP/p300-IN-12
Cat. No.: B12414243
CAS No.:



![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
